
PD-L1 Inhibitor SWS1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SWS1, also known as short-wave-sensitive 1, is a visual pigment that mediates short-wavelength light transduction in vertebrates. It plays a crucial role in color vision by absorbing ultraviolet light and converting it into a neural signal. This compound is particularly important in the study of visual systems and photoreceptor functions in various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SWS1 involves the conjugation of d-(+)-biotin to a PD-L1 inhibitor. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of SWS1 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using automated systems and stringent quality control measures. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SWS1 undergoes various chemical reactions, including:
Oxidation: SWS1 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms of SWS1.
Substitution: SWS1 can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SWS1 may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SWS1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photoreceptor functions and light transduction mechanisms.
Biology: Investigated for its role in visual systems and color vision in various organisms.
Medicine: Explored for its potential in developing treatments for visual disorders and enhancing visual performance.
Industry: Utilized in the development of optical devices and sensors that rely on short-wavelength light detection
Mechanism of Action
SWS1 exerts its effects by absorbing ultraviolet light and initiating a phototransduction cascade. This process involves the activation of opsin proteins, which then trigger a series of molecular events leading to the conversion of light into electrical signals. These signals are processed by the brain to produce visual perception .
Comparison with Similar Compounds
Similar Compounds
Short-Wave-Sensitive 2 (SWS2): Another visual pigment that absorbs short-wavelength light but is more sensitive to blue light.
Medium-Wave-Sensitive (RH2): Absorbs medium-wavelength light, primarily green.
Long-Wave-Sensitive (LWS): Absorbs long-wavelength light, primarily red.
Uniqueness of SWS1
SWS1 is unique in its ability to absorb ultraviolet light, making it particularly important for studying ultraviolet vision in various organisms. Its role in mediating short-wavelength light transduction distinguishes it from other visual pigments that absorb different wavelengths .
Properties
Molecular Formula |
C47H53ClN6O5S |
|---|---|
Molecular Weight |
849.5 g/mol |
IUPAC Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
InChI Key |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
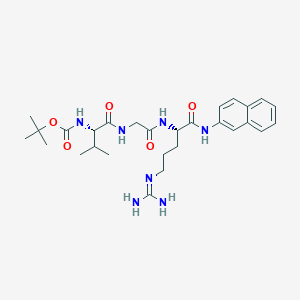
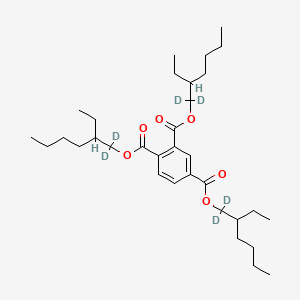
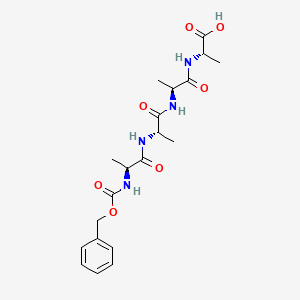
![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
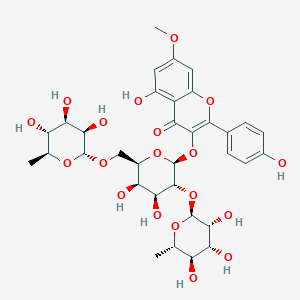
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
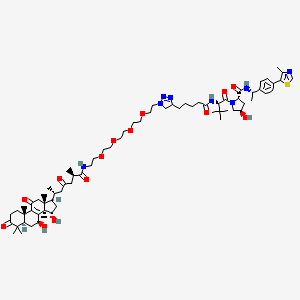
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

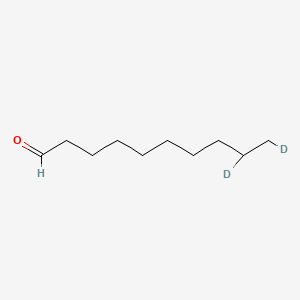
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
